No Public Comparative Data Available
A comprehensive search of PubMed, Google Patents, BindingDB, and authoritative chemical databases yielded no quantitative bioactivity data (e.g., IC50, Ki, MIC), physicochemical constants, or selectivity profiles for the specific compound 3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one (CAS 647027-10-9). The only accessible information is a vendor listing of its molecular identity . In contrast, its closest structural analog within the 4-arylazo-3,5-diamino-1H-pyrazole class, CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol), is a well-characterized CDK9 inhibitor with an IC50 of 0.35 µM and 38-fold selectivity over other CDK/cyclin complexes [1]. The quinoxalin-2-one scaffold alone is associated with diverse and structurally sensitive biological activities [2]. This complete absence of compound-specific data means that its differentiation from analogs is currently undefined and represents a significant procurement risk for users requiring validated biological activity.
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | None found in any queried database or publication |
| Comparator Or Baseline | CAN508: IC50 = 0.35 µM against CDK9/cyclin T1 [1]; various quinoxalin-2-ones with reported antimicrobial and enzyme inhibitory activities [2] |
| Quantified Difference | Not calculable – target compound data is absent |
| Conditions | Comprehensive literature and database search (PubMed, Google Patents, BindingDB, vendor catalogs) |
Why This Matters
For scientific selection, a compound with no public activity data cannot be prioritized over analogs with validated potency; procurement should be preceded by custom synthesis and primary screening.
- [1] Krystof, V. et al. 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors. J. Med. Chem. 2006, 49, 6500-6509. View Source
- [2] Advances in the Chemistry of Quinoxalinone Derivatives. Ingenta Connect. View Source
